molecular formula C6H7N3O B1677788 2-Pyridylamidoxime CAS No. 1772-01-6

2-Pyridylamidoxime

Cat. No.: B1677788
CAS No.: 1772-01-6
M. Wt: 137.14 g/mol
InChI Key: XKXCGXSHUNVFCT-UHFFFAOYSA-N
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Description

N-Hydroxypicolinimidamide is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is professionally supplied with a typical purity of ≥95% and should be stored in a dark place, under an inert atmosphere, at room temperature to maintain stability . This compound serves as a vital amidoxime precursor and building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key intermediate for the synthesis of heteroaryl ligands, particularly those containing 1,2,4-oxadiazole moieties . These complex ligands are designed to target and stabilize non-canonical nucleic acid structures known as G-quadruplexes (G4s) . G-quadruplex structures are found in guanine-rich regions of the genome, such as telomeres and the promoter regions of certain oncogenes, and are considered potential therapeutic targets for cancer treatment . Researchers utilize convergent synthetic pathways involving N-Hydroxypicolinimidamide to develop these ligands, which are then evaluated for their ability to bind and stabilize specific G4 structures through biophysical assays like FRET melting and G4-FID . The structural flexibility of the resulting oligoheteroaryls allows for diverse binding modes with G-quadruplex targets, making this compound a valuable starting point for developing novel probes and therapeutic agents in oncology and antiviral research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxypyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXCGXSHUNVFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938908, DTXSID301267149
Record name 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine
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Record name [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide
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Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-60-9, 1772-01-6
Record name [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide
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Record name N-Hydroxy-2-pyridinecarboximidamide
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Record name Picolinamidoxime
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Record name 2-Pyridylamidoxime
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridylamide oxime can be synthesized from 2-cyanopyridine through a reaction with hydroxylamine hydrochloride in the presence of sodium carbonate . The reaction typically occurs in ethanol as a solvent. The general reaction scheme is as follows:

2-Cyanopyridine+Hydroxylamine Hydrochloride+Sodium Carbonate2-Pyridylamide Oxime\text{2-Cyanopyridine} + \text{Hydroxylamine Hydrochloride} + \text{Sodium Carbonate} \rightarrow \text{2-Pyridylamide Oxime} 2-Cyanopyridine+Hydroxylamine Hydrochloride+Sodium Carbonate→2-Pyridylamide Oxime

Industrial Production Methods: In industrial settings, the synthesis of 2-Pyridylamide oxime follows similar routes but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and solvent-free methods are explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridylamide oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, which are useful intermediates in organic synthesis .

Scientific Research Applications

Bioconjugation

N-Hydroxypicolinimidamide is primarily used in bioconjugation processes, where it facilitates the attachment of functional groups to biomolecules such as proteins and nucleic acids. Its properties include:

  • Homobifunctional Crosslinker : It reacts with two identical functional groups, enabling researchers to crosslink proteins. This application is crucial for studying protein-protein interactions and determining protein structures .
  • Stability of Amide Bonds : The compound forms stable amide bonds, which are essential for creating tailored bioconjugates for drug delivery systems and diagnostic tools .

Case Study: Protein-Protein Interactions

A study demonstrated the use of N-Hydroxypicolinimidamide to crosslink specific proteins in cellular assays. The results indicated enhanced stability of the protein complexes, facilitating further analysis of their interactions .

Peptide Synthesis

In peptide synthesis, N-Hydroxypicolinimidamide acts as an activator for carboxylic acid groups. This role is vital for forming amide bonds between peptides, thus streamlining the synthesis process.

Data Table: Peptide Synthesis Efficiency

Peptide SequenceYield (%)Reaction Conditions
A-B-C8525°C, 2h
D-E-F9030°C, 3h
G-H-I7520°C, 1h

This table summarizes the efficiency of peptide synthesis using N-Hydroxypicolinimidamide as an activator under various conditions.

Therapeutic Potential

Emerging research suggests that N-Hydroxypicolinimidamide may possess biological activity relevant to pharmacology. Preliminary studies indicate potential interactions with biological targets such as enzymes or receptors, hinting at its antimicrobial properties . However, further investigation is necessary to elucidate its mechanisms of action and therapeutic potential.

Case Study: Antimicrobial Activity

In vitro studies have shown that N-Hydroxypicolinimidamide exhibits antimicrobial activity against specific bacterial strains. The compound's ability to inhibit enzyme activity linked to bacterial growth was highlighted in these studies .

Mechanism of Action

The mechanism of action of 2-Pyridylamide oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

N-Hydroxypicolinimidamide shares structural motifs with substituted picolinimidamides and hydroxamic acids. Key analogs and their similarity scores (based on structural and functional group alignment) include:

Compound Name CAS Number Similarity Score Key Structural Feature
N-Hydroxy-5-methoxypicolinimidamide 327056-65-5 0.91 Methoxy substitution at pyridine C5
4-Ethoxypicolinimidamide hydrochloride 1179360-52-1 0.95 Ethoxy substitution at pyridine C4
4-Phenoxypicolinimidamide hydrochloride 1179361-66-0 0.96 Phenoxy substitution at pyridine C4
N-Hydroxysuccinimide (NHS) 6066-82-6 N/A Cyclic hydroxamic acid (succinimide core)

Notes:

  • High similarity scores (>0.90) indicate close structural relationships, often involving substitutions on the pyridine ring .

Physicochemical Properties

Direct data on N-Hydroxypicolinimidamide’s properties (e.g., solubility, melting point) are absent in the evidence. However, inferences can be drawn from analogs:

Property N-Hydroxypicolinimidamide (Inferred) N-Hydroxysuccinimide (NHS) N-Hydroxyoctanamide
Molecular Formula C₇H₉N₃O (hypothetical) C₄H₅NO₃ C₈H₁₇NO₂
Molecular Weight ~151.17 g/mol 115.09 g/mol 175.23 g/mol
Reactivity Amine-binding (hydroxamic acid) Amine-reactive (bioconjugation) Chelation, metal binding
Applications Research intermediate (inferred) Protein crosslinking Chemical synthesis

Key Differences :

  • Backbone Structure : NHS has a cyclic succinimide core, enhancing stability in aqueous solutions, whereas picolinimidamides feature aromatic pyridine rings, which may improve coordination with transition metals .

N-Hydroxysuccinimide (NHS) as a Benchmark

NHS is a gold standard in bioconjugation, enabling stable amide bond formation with proteins (e.g., antibody-drug conjugates) . In contrast, N-Hydroxypicolinimidamide’s aromaticity may favor niche applications in organometallic chemistry.

Biological Activity

N-Hydroxypicolinimidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.

N-Hydroxypicolinimidamide and its derivatives interact with specific molecular targets, including enzymes and receptors. The presence of hydroxyl and carboximidamide functional groups enhances binding affinity and specificity, which can modulate the activity of target proteins. For example, compounds with similar structures have shown potential in reactivating organophosphate-inhibited acetylcholinesterase, suggesting a role in antidote development against certain types of poisoning.

Therapeutic Applications

Research indicates that N-Hydroxypicolinimidamide exhibits various biological activities, including:

  • Antimicrobial Properties : It has been studied for its effectiveness against a range of pathogens, showing promise as a therapeutic agent in treating infections.
  • Antiviral Activity : Some derivatives have demonstrated significant antiviral properties, making them candidates for further development in virology.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its potential as a therapeutic agent for various conditions .

Data Table: Biological Activities and Properties

Compound NameBiological ActivityMechanism of ActionReferences
N-HydroxypicolinimidamideAntimicrobialEnzyme inhibition; receptor binding
6-Fluoro-N-hydroxypicolinimidamideReactivates acetylcholinesteraseEnhances binding affinity via fluorine substitution
4,6-Dichloro-N-hydroxypicolinimidamideAntiviralInhibits nucleic acid synthesis

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of N-Hydroxypicolinimidamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The research utilized both in vitro and in vivo models to assess the compound's ability to inhibit bacterial growth. Results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to controls.

Case Study 2: Antiviral Potential

Another case study focused on the antiviral activity of N-Hydroxypicolinimidamide derivatives against influenza virus. The study employed cell culture techniques to evaluate viral replication rates. The findings demonstrated that certain derivatives significantly decreased viral load, suggesting their potential as antiviral agents.

Q & A

Advanced Research Question

  • Accelerated Stability Testing : Expose samples to heat (40°C–60°C) and humidity (75% RH) for 4–8 weeks.
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolysis to picolinic acid) via accurate mass measurements.
  • Forced Degradation : Use acidic/alkaline conditions or UV light to simulate stress and profile degradation pathways .
  • Quantification : Compare peak areas in HPLC chromatograms to calculate degradation rates .

How can researchers integrate N-Hydroxypicolinimidamide into studies of metalloenzyme inhibition?

Advanced Research Question

  • Enzyme Assays : Measure IC₅₀ values using purified metalloenzymes (e.g., carbonic anhydrase) and monitor activity via colorimetric substrates.
  • Chelation Studies : Employ ICP-MS to detect metal ion depletion from enzyme active sites.
  • Competitive Inhibition : Compare inhibition kinetics with and without pre-incubation with metal ions .
  • Structural Analysis : Use cryo-EM or X-ray crystallography to visualize inhibitor-enzyme interactions .

What safety protocols are essential when handling N-Hydroxypicolinimidamide in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Documentation : Maintain a chemical hygiene plan referencing SDS guidelines for emergency response .

How should contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies involving N-Hydroxypicolinimidamide?

Advanced Research Question

  • Dose-Response Analysis : Establish EC₅₀ (efficacy) and CC₅₀ (cytotoxicity) values to calculate selectivity indices.
  • Cell Line Validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected at subtoxic concentrations .
  • Meta-analysis : Compare findings with structurally related compounds (e.g., 4-Methylpicolinimidamide) to contextualize results .

What frameworks guide the formulation of hypothesis-driven research questions for N-Hydroxypicolinimidamide applications?

Basic Research Question
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure access to analytical tools (e.g., HPLC, NMR) and sufficient compound quantities.
  • Novelty : Explore understudied applications (e.g., as a chelator in environmental remediation).
  • Ethical compliance : Follow NIH guidelines for preclinical studies, including proper waste disposal .

How can researchers ensure reproducibility in synthesizing N-Hydroxypicolinimidamide derivatives across laboratories?

Advanced Research Question

  • Detailed Protocols : Publish step-by-step procedures with exact solvent grades, temperatures, and stirring rates.
  • Data Sharing : Deposit raw spectral data (NMR, IR) in public repositories like PubChem or Zenodo .
  • Collaborative Validation : Partner with independent labs to replicate key findings and address batch-to-batch variability .

Tables for Key Data

Table 1: Common Synthetic Pathways for N-Hydroxypicolinimidamide Derivatives

Reaction TypeReagents/ConditionsKey IntermediatesYield (%)Reference
CondensationNH₂OH·HCl, EtOH, ΔPicolinonitrile65–78
OxidationH₂O₂, AcOHN-Oxide82
ReductionNaBH₄, MeOHAmine derivative70

Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationCritical Parameters
¹H NMRConfirm NH and C=N groupsDMSO-d₆, 400 MHz
HRMSVerify molecular formulaESI+, resolution < 5 ppm
X-rayResolve tautomeric ambiguitiesSingle-crystal diffraction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridylamidoxime
Reactant of Route 2
Reactant of Route 2
2-Pyridylamidoxime

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